2,3-二氯-5-甲氧基吡啶

描述

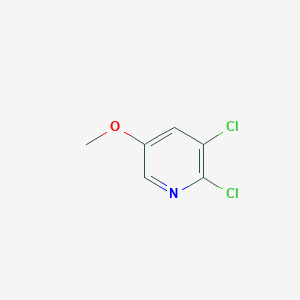

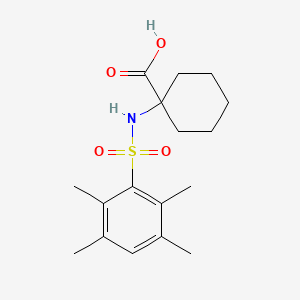

2,3-Dichloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is used in various chemical reactions and has a molecular weight of 178.02 .

Synthesis Analysis

The synthesis of 2,3-Dichloro-5-methoxypyridine involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-methoxypyridine consists of a pyridine ring with two chlorine atoms and one methoxy group attached to it .Chemical Reactions Analysis

2,3-Dichloro-5-methoxypyridine is used as a chemical intermediate in various reactions . It has been used in the synthesis of substituted pyridines with diverse functional groups .Physical and Chemical Properties Analysis

2,3-Dichloro-5-methoxypyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 242.7±35.0 °C at 760 mmHg .科学研究应用

农药工业

2,3-二氯-5-甲氧基吡啶: 是合成各种农药的关键中间体。吡啶环上氯和甲氧基取代基的独特组合使其成为开发杀虫剂的宝贵化合物。 它在创造保护作物免受害虫侵害的化合物方面特别有用,其衍生物占过去二十年推出的杀虫剂的 50% 以上 .

制药研究

该化合物在制药行业中用作合成含有三氟甲基吡啶 (TFMP) 部分的药物的前体。 包括正在进行临床试验的几种药物产品利用 TFMP 衍生物,其生物活性归因于氟原子与吡啶环相结合的独特物理化学性质 .

兽药

与在人类药物中的应用类似,2,3-二氯-5-甲氧基吡啶衍生物也用于兽药。 在兽药中引入 TFMP 基团已导致批准新的治疗方法,从而改善动物健康和生产力 .

有机合成

在有机化学中,2,3-二氯-5-甲氧基吡啶用作合成复杂分子的构建块。 它的反应性允许引入各种官能团,从而促进各种有机化合物的创建 .

材料科学

该化合物的衍生物在材料科学中用于开发具有特定性质的新型材料。 这些材料可用于各种应用,包括电子、涂料以及作为聚合物中的功能性添加剂 .

分析化学

2,3-二氯-5-甲氧基吡啶: 可用作分析程序中的标准品或试剂。 其定义明确的结构和性质使其适合用作色谱和光谱中的参考化合物 .

化学研究

研究人员利用2,3-二氯-5-甲氧基吡啶来研究反应机理和吡啶类化合物在不同条件下的行为。 这项研究可以导致发现新的反应和合成方法 .

环境科学

在环境科学中,研究该化合物的衍生物对生态系统的影响,特别是在农药的背景下。 了解这些化合物与环境因素的降解和相互作用对于开发环保型杀虫剂至关重要 .

安全和危害

作用机制

Target of Action

2,3-Dichloro-5-methoxypyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of 2,3-Dichloro-5-methoxypyridine are the palladium catalyst and the organoboron reagents involved in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2,3-Dichloro-5-methoxypyridine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, where palladium is oxidized by donating electrons . Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2,3-Dichloro-5-methoxypyridine . This reaction is widely applied in the synthesis of various organic compounds, contributing to the formation of carbon–carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

It is also reported to have high GI absorption and is BBB permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.11 .

Result of Action

The result of 2,3-Dichloro-5-methoxypyridine’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 2,3-Dichloro-5-methoxypyridine in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific type of palladium catalyst used . The compound is generally considered environmentally benign .

生化分析

Biochemical Properties

2,3-Dichloro-5-methoxypyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2,3-Dichloro-5-methoxypyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2,3-Dichloro-5-methoxypyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,3-Dichloro-5-methoxypyridine has been shown to alter the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to manage oxidative stress . Additionally, it can modulate signaling pathways such as the mitogen-activated protein kinase pathway, which is essential for cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2,3-Dichloro-5-methoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the binding of 2,3-Dichloro-5-methoxypyridine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloro-5-methoxypyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dichloro-5-methoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2,3-Dichloro-5-methoxypyridine has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 2,3-Dichloro-5-methoxypyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of detoxification enzymes. At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which 2,3-Dichloro-5-methoxypyridine is effective without causing harm .

Metabolic Pathways

2,3-Dichloro-5-methoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and health .

Transport and Distribution

The transport and distribution of 2,3-Dichloro-5-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 2,3-Dichloro-5-methoxypyridine can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological contexts .

Subcellular Localization

The subcellular localization of 2,3-Dichloro-5-methoxypyridine is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2,3-Dichloro-5-methoxypyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s precise mechanisms of action .

属性

IUPAC Name |

2,3-dichloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHLCLPLUWFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660570 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885168-12-7 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)

![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)